N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride

Histamine H3 Receptor Binding Affinity Drug Discovery

Researchers seeking novel quaternary ammonium scaffolds face limited access to structural diversity beyond common alkyl QACs. This compound fills that gap as a pre-qualified H3 receptor ligand with confirmed binding affinity (Ki = 465 nM), enabling GPCR-focused medicinal chemistry programs. · Confirmed H3 receptor binding (Ki = 465 nM) - enables SAR studies unavailable with generic QACs. · Unique amphiphilic profile (butoxymethyl ether + terminal hydroxyl) offers differentiated CMC and solubility characteristics. · Dual-use as a cationic surfactant building block for task-specific ionic liquids.

Molecular Formula C10H24ClNO2
Molecular Weight 225.75 g/mol
CAS No. 646069-20-7
Cat. No. B12588521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride
CAS646069-20-7
Molecular FormulaC10H24ClNO2
Molecular Weight225.75 g/mol
Structural Identifiers
SMILESCCCCOC[N+](C)(C)CCCO.[Cl-]
InChIInChI=1S/C10H24NO2.ClH/c1-4-5-9-13-10-11(2,3)7-6-8-12;/h12H,4-10H2,1-3H3;1H/q+1;/p-1
InChIKeyPHIPCMLYUHZRRV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride: Specialty QAC for Research


N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride is a quaternary ammonium compound (QAC) with a butoxymethyl substituent and a hydroxypropyl group, giving it both cationic surfactant and potential hydrogen-bonding properties . Its molecular formula is C10H24ClNO2 with a molecular weight of 225.76 g/mol . The compound belongs to a class widely used for antimicrobial and surfactant applications, but its specific structural features differentiate it from simpler, more common QACs .

Specialty QAC with butoxymethyl ether and terminal hydroxyl group Amphiphilic profile distinct from common alkyl QACs
Reported histamine H3 receptor interaction Supports receptor-screening probe research
Hydrogen-bond donor/acceptor capacity May enable polar substrate interactions

Why N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride Cannot Be Replaced


The compound's specific combination of a butoxymethyl ether and a terminal hydroxyl group on a quaternary ammonium core creates a unique amphiphilic profile. Unlike simple alkyl QACs like benzalkonium chloride, the ether and hydroxyl functionalities can influence solubility, critical micelle concentration (CMC), and interaction with biological membranes. Limited data indicates this compound interacts with specific biological targets, such as the histamine H3 receptor (BindingDB Ki: 465 nM), a property not shared by standard disinfectant QACs [1]. Generic substitution without structural equivalence could lead to a complete loss of this specific bioactivity and altered physicochemical behavior.

Target compound
Specialty QAC with butoxymethyl/hydroxypropyl groups; reported H3 receptor binding and hydrogen-bonding functionality
Common QAC substitute
Simple alkyl QACs (e.g., BAC, TBAC) lack receptor affinity, hydrogen-bond sites, and polar surface area
Substitution with a non-equivalent QAC may result in loss of specific bioactivity and altered physicochemical behavior; verify structural equivalence before replacing.

N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride: Quantitative Differentiation


Histamine H3 Receptor Binding Affinity vs. Classical QACs

The target compound demonstrates measurable binding to the human histamine H3 receptor, a G-protein coupled receptor target relevant to CNS disorders. This specific interaction is a clear point of differentiation from general-purpose quaternary ammonium biocides like benzalkonium chloride (BAC), which are not designed for or reported to have selective receptor binding [1]. The BindingDB entry reports a Ki of 465 nM for the target compound, indicating moderate affinity [1]. No comparable H3 binding data is reported for common QAC structural analogs, establishing a unique bioactivity profile [2].

H3 Receptor Binding Affinity
Head-to-head
Target: Ki 465 nM (recombinant human H3)
BAC: no reported H3 binding
Supports H3 receptor ligand screening context
Requires independent binding validation
Histamine H3 Receptor Binding Affinity Drug Discovery

Topological Polar Surface Area vs. Common QACs

The compound's calculated Topological Polar Surface Area (TPSA) is 29.5 Ų, significantly higher than that of simple aliphatic QACs like tetrabutylammonium chloride (TPSA = 0 Ų) [1]. This is due to the hydroxyl and ether groups. TPSA is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. A higher TPSA suggests different absorption and distribution characteristics compared to non-hydroxylated, non-ether QACs, which is critical for applications beyond simple surface disinfection [1].

Topological Polar Surface Area
Class-level inference
Target: 29.5 Ų
TBAC: 0 Ų
Indicates different polarity and permeability profile
Computational estimate; experimental ADME confirmation needed
Drug-likeness Physicochemical Properties Membrane Permeability

Hydroxypropyl Functionality vs. Non-functionalized Alkyl QACs

The presence of both a hydrogen bond donor (hydroxyl group, count: 1) and multiple hydrogen bond acceptors (count: 3) distinguishes this compound from fully alkyl-substituted quaternary ammonium salts like tetrabutylammonium chloride, which have zero hydrogen bond donors or acceptors . This difference is quantifiable (HBD count: 1 vs 0; HBA count: 3 vs 0) and directly impacts the compound's ability to participate in specific intermolecular interactions, potentially altering its self-assembly, solubilization capacity, or interaction with polar substrates .

Hydrogen-Bond Functionality
Class-level inference
Target: HBD 1, HBA 3
TBAC: HBD 0, HBA 0
Enables hydrogen-bonding interactions absent in simple QACs
Class-level structural attribute; formulation impact to verify
Surfactant Design Hydrogen Bonding Formulation Science

N-(Butoxymethyl)-3-hydroxy-N,N-dimethylpropan-1-aminium chloride: Key Application Scenarios


Chemical Probe for H3 Receptor Screening

The compound's demonstrated binding affinity (Ki = 465 nM) at the human H3 receptor makes it a valuable starting point for medicinal chemistry programs targeting this GPCR [1]. Unlike classical QACs, its structure allows for receptor-ligand interactions, positioning it as a novel chemotype for lead discovery or as a pharmacological tool compound for studying H3 receptor function in vitro [1].

Functional Surfactant for Polar Environments

With a TPSA of 29.5 Ų and a hydroxyl group, this compound can serve as a cationic surfactant in formulations where some degree of water solubility or hydrogen-bonding capability is required . This makes it distinct from standard hydrophobic QACs and potentially useful in specialized emulsion or extraction systems where a balance of polarity is critical .

Specialty Phase-Transfer Catalyst or Ionic Liquid Precursor

The unique combination of a lipophilic butoxymethyl chain and a polar hydroxypropyl group on a quaternary ammonium core suggests utility as a task-specific catalyst or as a precursor for designing novel ionic liquids. The hydrogen-bonding capacity is not available in traditional catalysts like tetrabutylammonium salts, offering a new parameter for reaction optimization [3].

Low-CMC Antimicrobial Surfactant Research

As a member of the QAC family, the compound is expected to exhibit antimicrobial activity through membrane disruption. However, its ether and hydroxyl modifications may alter its critical micelle concentration (CMC) and spectrum of activity compared to linear alkyl QACs like benzalkonium chloride. This makes it a candidate for research into next-generation biocides where reduced CMC or different selectivity profiles are desired [2].

Application
Selection Property
Validation Focus
H3 receptor screening probe
Reported receptor binding affinity
In vitro H3 binding assay review
Functional surfactant in polar media
Hydroxypropyl group and moderate TPSA
Solubility and CMC determination
Task-specific catalyst / ionic liquid design
Amphiphilic QAC core with H-bonding
Catalytic or ionic liquid property screening
Antimicrobial surfactant research
Modified alkyl chain and headgroup
Antimicrobial screening and CMC profiling
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